Potassium thiocyanate-13C

Catalog No.
S791573
CAS No.
143827-33-2
M.F
CKNS
M. Wt
98.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium thiocyanate-13C

CAS Number

143827-33-2

Product Name

Potassium thiocyanate-13C

IUPAC Name

potassium azanylidyne(113C)methanethiolate

Molecular Formula

CKNS

Molecular Weight

98.18 g/mol

InChI

InChI=1S/CHNS.K/c2-1-3;/h3H;/q;+1/p-1/i1+1;

InChI Key

ZNNZYHKDIALBAK-YTBWXGASSA-M

SMILES

Array

Canonical SMILES

C(#N)[S-].[K+]

Isomeric SMILES

[13C](#N)[S-].[K+]

The exact mass of the compound Potassium thiocyanate-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium thiocyanate (KSCN) is a widely used reagent in chemical synthesis and analysis. The introduction of a stable, non-radioactive carbon-13 (13C) isotope, as in Potassium Thiocyanate-13C, transforms it into a powerful tool for unambiguously tracing the fate of the thiocyanate carbon atom. This isotopic label allows for precise tracking in complex systems using techniques like mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, overcoming the analytical challenges posed by the low (approx. 1.1%) natural abundance of 13C.

Using unlabeled, natural abundance potassium thiocyanate in tracer studies is analytically insufficient. Without the 13C label, it is impossible to distinguish the introduced reagent from endogenous or other carbon sources within a reaction mixture or biological system. This leads to ambiguous data, preventing the definitive elucidation of reaction mechanisms, metabolic pathways, or the accurate quantification of thiocyanate against a complex background. For any application requiring the tracking of the thiocyanate moiety, the isotopic enrichment provided by Potassium Thiocyanate-13C is a fundamental requirement for generating conclusive and reproducible results.

Enabling High-Accuracy Quantification in Complex Matrices via Isotope Dilution Mass Spectrometry

Potassium Thiocyanate-13C is essential as an internal standard for Isotope Dilution Mass Spectrometry (IDMS), the gold-standard for accurate quantification. When analyzing thiocyanate in complex biological matrices like swine plasma, methods using isotopically labeled internal standards achieve high precision, with relative standard deviations (RSD) below 8% and accuracy within ±10% of the nominal concentration. In contrast, quantification methods relying on external calibration with unlabeled standards are susceptible to matrix effects and sample loss during preparation, leading to significantly lower accuracy and reproducibility.

Evidence DimensionAnalytical Accuracy & Precision (%RSD)
Target Compound DataAccuracy within ±10% of nominal value; Precision <8% RSD
Comparator Or BaselineExternal calibration with unlabeled KSCN (prone to matrix effects, higher variability)
Quantified DifferenceSignificant improvement in accuracy and precision, correcting for matrix effects and analyte loss.
ConditionsQuantification of thiocyanate in swine plasma via HPLC-MS/MS.

For clinical, forensic, or pharmacokinetic studies where analyte concentration determines outcomes, the high accuracy afforded by this labeled standard is non-negotiable.

Precursor for Unambiguous Mechanistic Studies in Heterocyclic Synthesis

In the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles, the thiocyanate salt serves as a key building block. Using Potassium Thiocyanate-13C allows researchers to precisely track the carbon atom from the SCN group into the final heterocyclic ring structure. This labeling definitively confirms the reaction mechanism and the origin of each atom in the product, an analytical step that is impossible with unlabeled KSCN. This is critical for distinguishing between potential reaction pathways and optimizing synthesis protocols for desired products.

Evidence DimensionMechanistic Information
Target Compound DataProvides definitive confirmation of the SCN carbon's final position in the product.
Comparator Or BaselineUnlabeled KSCN; the origin of the corresponding carbon atom in the product cannot be proven.
Quantified DifferenceQualitative difference between ambiguous and unambiguous mechanistic data.
ConditionsSynthesis of substituted 1,3,4-thiadiazoles from various precursors and a thiocyanate source.

For process development and medicinal chemistry, proving the synthetic pathway is crucial for reproducibility, scalability, and patent protection.

Enabling Direct Observation of Molecular Interactions via 13C-NMR Spectroscopy

The 13C nucleus is NMR-active, but its low natural abundance (1.1%) yields very weak signals. Using Potassium Thiocyanate-13C with high isotopic enrichment (e.g., 99 atom % 13C) increases the signal strength for the thiocyanate carbon by a factor of ~90. This allows for rapid and clear detection in 13C-NMR, enabling studies of its coordination to metal centers or its conversion in biological systems. Attempting the same experiment with unlabeled KSCN would require prohibitively long acquisition times or be impossible in complex mixtures where the signal is indistinguishable from background noise.

Evidence DimensionNMR Signal-to-Noise Ratio (S/N)
Target Compound DataHigh S/N, enabling rapid detection and structural analysis.
Comparator Or BaselineExtremely low S/N (at 1.1% natural abundance), often undetectable.
Quantified DifferenceSignal strength increased by approximately 90-fold.
Conditions13C-NMR spectroscopy in deuterated solvents like D2O or DMSO-d6.

This makes previously impractical experiments feasible, saving valuable instrument time and providing direct evidence of molecular interactions crucial for catalyst and materials design.

Internal Standard for Regulated Bioanalytical Assays

For clinical laboratories or contract research organizations (CROs) quantifying thiocyanate as a biomarker for cyanide exposure, this compound serves as the ideal internal standard for developing robust, high-precision LC-MS/MS assays that meet regulatory standards.

Mechanistic Validation in Agrochemical and Pharmaceutical Synthesis

When developing novel synthetic routes to sulfur- and nitrogen-containing heterocycles, using this labeled precursor provides definitive proof of atom transfer and reaction pathways, strengthening intellectual property claims and accelerating process optimization.

Metabolic Flux Analysis and Metabolomics Research

In systems biology and drug development, this tracer is used to map the metabolic fate of thiocyanate in cellular models, quantifying its contribution to pathways related to inflammation, oxidative stress, and detoxification.

Hydrogen Bond Acceptor Count

2

Exact Mass

97.94220650 Da

Monoisotopic Mass

97.94220650 Da

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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